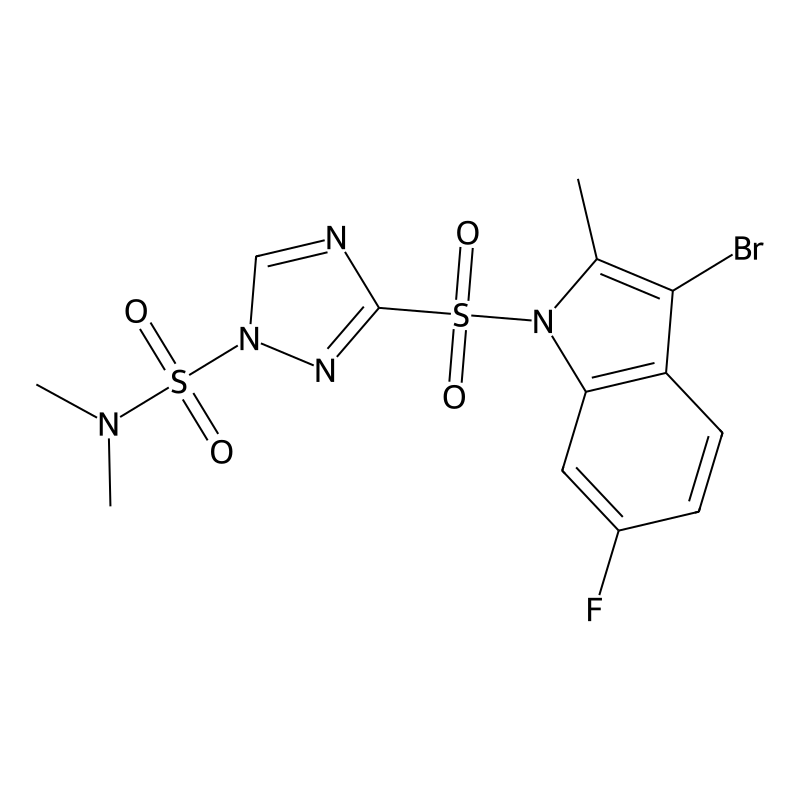Amisulbrom

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In hexane 0.2643; toluene 88.63; dichloromethane >250; acetone >250; ethyl acetate >250; methanol 10.11; octanol 2.599 (g/L at 20 °C)
Synonyms
Canonical SMILES
Description
Amisulbrom is a fungicide belonging to the strobilurin class. Strobilurins work by inhibiting fungal respiration at the complex III level of the mitochondrial electron transport chain []. This disrupts energy production within the fungus, ultimately leading to cell death. Scientific research on Amisulbrom primarily focuses on its effectiveness in controlling fungal diseases in various crops.
Target Pathogens
Research has shown Amisulbrom to be effective against a broad spectrum of fungal pathogens, including those causing powdery mildew, rusts, and some leaf spot diseases. Studies have demonstrated its efficacy in controlling these diseases on crops like cucurbits (melons, cucumbers), grapes, ornamentals, and pome fruits (apples, pears).
Mode of Application
Scientific investigations explore different application methods for Amisulbrom to optimize its fungicidal activity. Research suggests both foliar sprays and seed treatments with Amisulbrom can be effective depending on the target disease and crop.
Resistance Management
Another area of scientific research is understanding and managing fungicide resistance. Studies investigate how various fungal populations develop resistance to Amisulbrom over time. This research helps develop strategies for using Amisulbrom in rotation with other fungicides to maintain its effectiveness.
Amisulbrom is a synthetic compound classified as a fungicide, developed by Nissan Chemical Industries Limited. It belongs to the sulfonamide chemical class and is specifically designed to target various fungal pathogens, particularly oomycetes. The compound's IUPAC name is 3-(3-bromo-6-fluoro-2-methylindol-1-ylsulfonyl)-N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide, and it has a Chemical Abstracts Service number of 348635-87-0. Amisulbrom appears as a pale brown, odorless crystalline solid with a melting point of 128–130 °C and exhibits low solubility in water (0.11 mg/L at 20 °C) but is highly soluble in organic solvents like acetone and methanol .
Amisulbrom disrupts the oomycete's energy production by inhibiting the cytochrome-bc1 complex within the mitochondrial electron transport system []. This complex plays a crucial role in cellular respiration, and its inhibition ultimately leads to energy starvation and death of the oomycete pathogen.
While amisulbrom is classified as having low acute toxicity (low risk of poisoning upon single exposure) [], there are some safety concerns:
- Carcinogenicity: Studies suggest "suggestive evidence of carcinogenic potential" based on tumor development in laboratory animals at high doses []. Further research is needed to determine the human health risks associated with long-term exposure.
- Environmental impact: The breakdown products of amisulbrom may pose potential risks to non-target organisms in the environment [].
The synthesis of amisulbrom involves several steps that typically include the formation of the indole structure followed by sulfonylation and triazole ring formation. While specific proprietary methods used by Nissan Chemical Industries are not publicly detailed, general synthetic pathways for similar compounds suggest the use of starting materials such as bromo-fluorinated indoles and sulfonamides. The final product is purified to achieve high purity levels necessary for agricultural applications .
Amisulbrom is primarily utilized as a fungicide in agricultural settings. It is effective against various fungal diseases affecting crops such as grapes and potatoes. In Europe, amisulbrom formulations are registered for foliar applications on these crops, with ongoing evaluations for additional uses like tomatoes . The compound's efficacy against oomycetes makes it particularly valuable in managing diseases caused by pathogens such as Phytophthora and Pythium species.
Several compounds share structural similarities or functional properties with amisulbrom. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Fluazinam | A broad-spectrum fungicide known for its unique mode of action against fungal pathogens through inhibition of mitochondrial respiration. | Effective against a wide range of fungal diseases; used extensively in agriculture. |
| Trifloxystrobin | A strobilurin fungicide that inhibits mitochondrial respiration and disrupts fungal cell metabolism. | Broad-spectrum activity; also has plant growth regulation properties. |
| Boscalid | A fungicide that inhibits succinate dehydrogenase in fungi, affecting energy production. | Effective against various soil-borne and foliar diseases; used in combination with other fungicides for enhanced efficacy. |
Amisulbrom's distinctiveness lies in its specific targeting of oomycetes through a unique mechanism of action while maintaining low toxicity to non-target organisms compared to some other fungicides . This makes it an attractive option for sustainable agricultural practices.
Purity
Color/Form
XLogP3
Exact Mass
Density
LogP
Odor
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Mechanism of Action
Vapor Pressure
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
Biological Half Life
Use Classification
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)
Methods of Manufacturing
General Manufacturing Information
Dates
2: Kabir MH, Abd El-Aty AM, Rahman MM, Chung HS, Lee HS, Park SH, Hacımüftüoğlu F, Chang BJ, Shin HC, Shim JH. Dissipation pattern and risk quotients assessment of amisulbrom in Korean melon cultivated in plastic house conditions. Environ Monit Assess. 2017 Jun;189(6):302. doi: 10.1007/s10661-017-6017-0. Epub 2017 May 30. PubMed PMID: 28560618.








